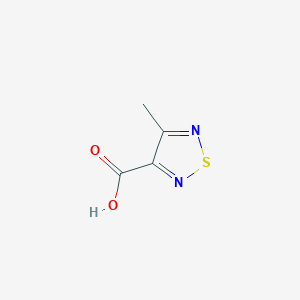
4-Methyl-1,2,5-thiadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,2,5-thiadiazole-3-carboxylic acid is a chemical compound with the molecular formula C4H4N2O2S . It is used as an agrochemical antiviral agent, fungicide, and insecticide .
Synthesis Analysis
The synthesis of 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid and its derivatives has been reported in several studies . For instance, 15 new hydrazide–hydrazones of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized and obtained in good yields (57–98%). These synthesized substances are stable solids and can be dissolved in DMSO at room temperature .Molecular Structure Analysis
The molecular structure of 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The molecular weight of this compound is 144.15 .Chemical Reactions Analysis
The chemical reactions involving 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid have been studied in the context of its derivatives. For example, the experimental lipophilicity of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide was determined using reversed-phase thin-layer chromatography .Physical And Chemical Properties Analysis
4-Methyl-1,2,5-thiadiazole-3-carboxylic acid is a white to light yellow crystal powder . It has a molecular weight of 144.152 Da and a monoisotopic mass of 143.999344 Da .Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been used in the synthesis of a series of derivatives that have shown potential antimicrobial effects, mainly against Gram-positive bacteria . For instance, a derivative with the 5-nitro-2-furoyl moiety showed significant bioactivity .
Organic Synthesis
4-Methyl-1,2,5-thiadiazole-3-carboxylic acid is a useful compound in organic synthesis . It can be used to create a variety of novel compounds with potential biological activities .
Lipophilicity Studies
The compound and its derivatives have been used in studies to understand their lipophilicity . Lipophilicity is an important factor in determining how a compound is absorbed, distributed, metabolized, and excreted in the body .
Antibiotic Research
The compound is used in the development of new antibiotics . With the rise of antibiotic-resistant bacteria, there is a need for new molecules with potential antimicrobial activity .
Anticancer Research
1,3,4-Thiadiazole moiety, which is present in the compound, has various biological activities including anticancer . Therefore, the compound could be used in the development of new anticancer drugs .
Antidiabetic Research
The 1,3,4-Thiadiazole moiety is also known for its antidiabetic activity . This suggests that the compound could be used in the research and development of new antidiabetic drugs .
Antihypertensive Research
The 1,3,4-Thiadiazole moiety is known for its antihypertensive activity . This suggests that the compound could be used in the research and development of new antihypertensive drugs .
Anti-inflammatory Research
The 1,3,4-Thiadiazole moiety is known for its anti-inflammatory activity . This suggests that the compound could be used in the research and development of new anti-inflammatory drugs .
Safety And Hazards
This compound may cause serious eye irritation, skin irritation, and respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Orientations Futures
The future directions for the research and development of 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid and its derivatives could involve further exploration of their antimicrobial activities and potential applications in the field of medicine . More research is needed to fully understand their mechanisms of action and to optimize their synthesis processes.
Propriétés
IUPAC Name |
4-methyl-1,2,5-thiadiazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c1-2-3(4(7)8)6-9-5-2/h1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOVZUMWLKAMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSN=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,5-thiadiazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Amino-5-((3,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2800174.png)
![1-(4-Methoxyphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2800175.png)
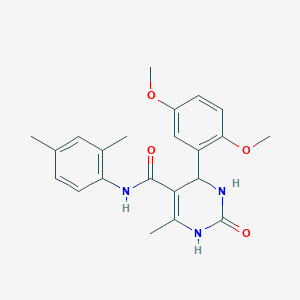

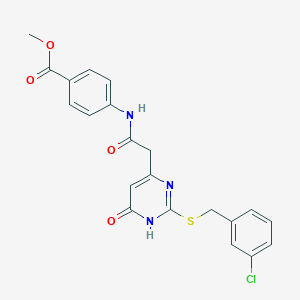

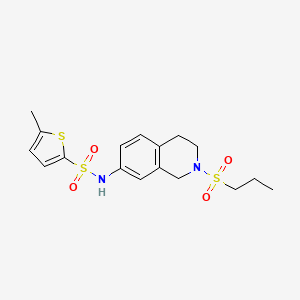
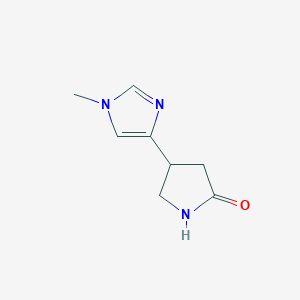
![Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2800187.png)
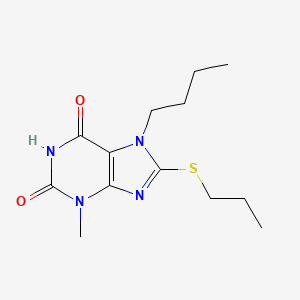
![5-(2-chlorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2800193.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2800194.png)
![[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)
![Butyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaperhydroepino[1,2-h]purin-3-yl]acetate](/img/structure/B2800196.png)